

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide role in asymmetric synthesis

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Compound of Interest

Compound Name:	(R)-(-)-N-(2,3-Epoxypropyl)phthalimide
Cat. No.:	B116681

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An In-depth Technical Guide to the Role of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide, also known as (R)-N-Glycidylphthalimide, is a pivotal chiral building block in modern asymmetric synthesis. Its unique trifunctional structure—comprising a stereochemically defined epoxide, a phthalimide-protected amine, and a reactive three-carbon chain—renders it an exceptionally versatile synthon for the creation of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its properties, core synthetic applications, and detailed methodologies for its use in the development of pharmaceuticals and other biologically active compounds.

Core Properties and Specifications

(R)-(-)-N-(2,3-Epoxypropyl)phthalimide is a stable, crystalline solid valued for its high optical purity.^[1] Its physical and chemical characteristics are fundamental to its application in stereoselective transformations.

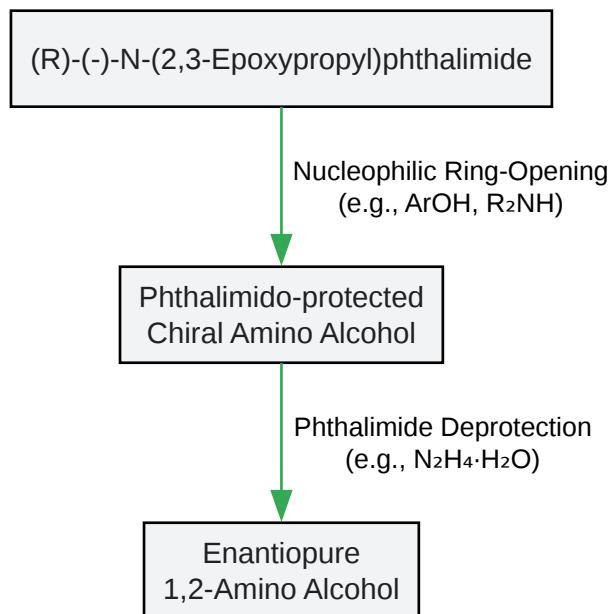
Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₉ NO ₃	
Molecular Weight	203.19 g/mol	
CAS Number	181140-34-1	
Appearance	White to off-white solid/powder	[2]
Melting Point	100-102 °C	[2]
Optical Activity	[α]D/23: -7° to -13° (c = 2.2 in CHCl ₃)	[2]
Purity (GC)	≥99.0%	
Solubility	Slightly soluble in water; soluble in organic solvents like chloroform, ethanol, acetone.	N/A

Fundamental Role in Asymmetric Synthesis

The synthetic utility of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** is rooted in two key features:

- Chiral Epoxide Ring: The (R)-configured epoxide is an electrophilic three-membered ring that undergoes highly regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles. This reaction transfers the existing stereochemistry of the epoxide to the newly formed 1,2-amino alcohol product, effectively installing a new chiral center with predictable stereochemistry.
- Phthalimide Group: The phthalimide moiety serves as a robust protecting group for the primary amine, a classic application known as the Gabriel synthesis.[\[3\]](#) It is stable to a variety of reaction conditions used for epoxide ring-opening and can be efficiently removed in a subsequent step, typically with hydrazine hydrate, to unmask the primary amine.[\[4\]](#)

This dual functionality allows for a modular and powerful approach to synthesizing chiral molecules, particularly those containing the 1-amino-2-hydroxypropyl pharmacophore.



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Caption: General synthetic utility of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide**.

Key Applications in Pharmaceutical Synthesis

This chiral building block is instrumental in the synthesis of several classes of high-value pharmaceutical agents.

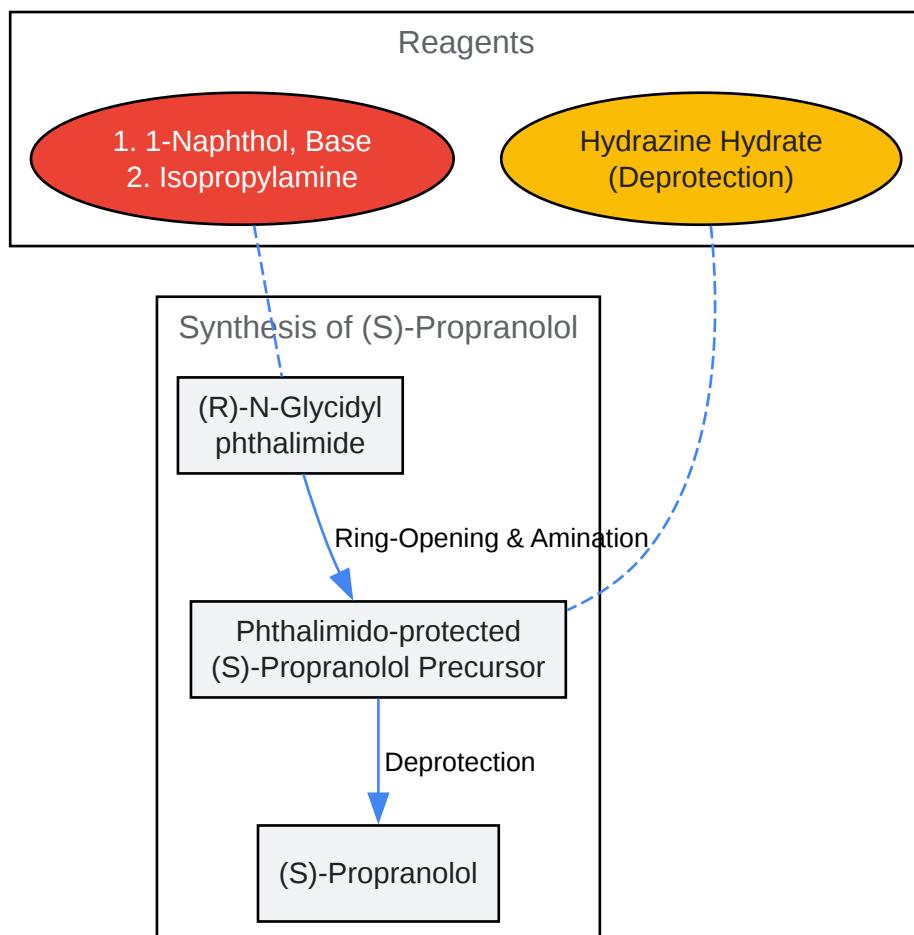
Synthesis of Chiral β -Adrenergic Blockers (β -Blockers)

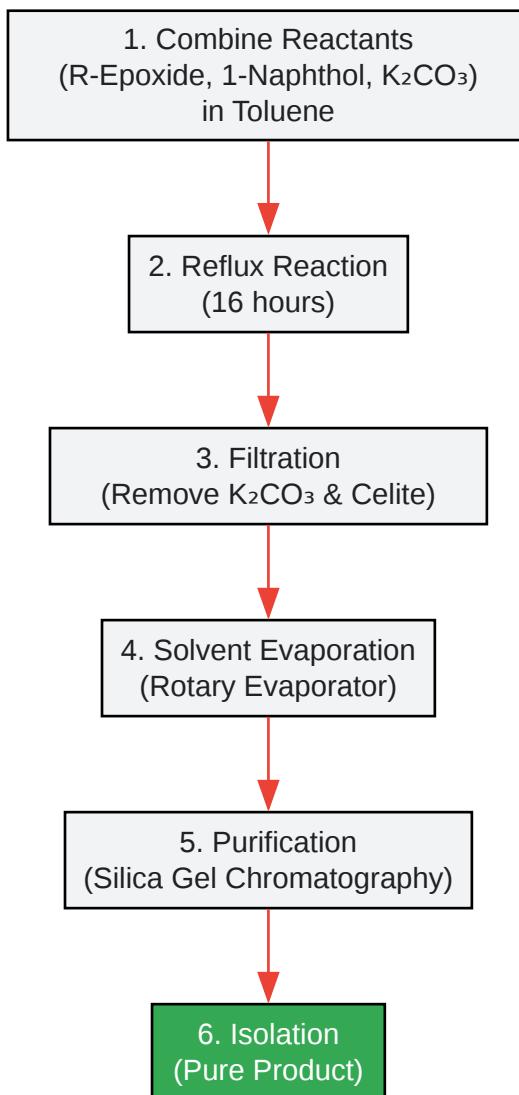
Many β -blockers, such as (S)-Propranolol, are chiral 3-(aryloxy)-1-(alkylamino)-2-propanol derivatives.^[5] The biological activity of these drugs often resides in a single enantiomer; for instance, (S)-Propranolol is approximately 100 times more potent than its (R)-enantiomer.^[6] **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** provides a direct and stereocontrolled route to these important cardiovascular drugs.

The synthesis typically involves two main steps:

- O-Alkylation: A substituted phenol (e.g., 1-naphthol) acts as a nucleophile, opening the (R)-epoxide to form a chiral 1-aryloxy-3-phthalimido-2-propanol intermediate. This reaction proceeds with high regioselectivity at the least substituted carbon of the epoxide.

- Amination and Deprotection: The phthalimide group is removed with hydrazine hydrate, and the resulting primary amine is alkylated with a suitable group (e.g., via reductive amination with acetone for an isopropyl group) to yield the final β -blocker.[\[7\]](#)





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